molecular formula C8H6N4O2 B2898434 6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid CAS No. 1250552-50-1

6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid

Cat. No.: B2898434
CAS No.: 1250552-50-1
M. Wt: 190.162
InChI Key: UVPSZGAYEKCLOP-UHFFFAOYSA-N
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Description

6-(1H-1,2,4-Triazol-1-yl)pyridine-2-carboxylic acid ( 1250552-50-1) is a high-purity heterocyclic compound supplied for research purposes. This molecule integrates a pyridine-carboxylic acid scaffold with a 1,2,4-triazole ring, making it a valuable building block in medicinal chemistry and drug discovery. The 1,2,4-triazole moiety is a privileged structure in pharmacology, known for its diverse biological activities and presence in numerous therapeutic agents . This specific molecular architecture offers researchers a versatile synthon for designing novel compounds and developing potential pharmaceutical candidates. The compound is of significant interest in medicinal chemistry research due to the established biological profile of the 1,2,4-triazole pharmacophore. This class of compounds has demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antifungal, and antiviral effects . Notably, 1,2,4-triazole derivatives are key structural components in several clinically used drugs, such as the antifungal agents fluconazole and itraconazole, and the chemotherapeutic anticancer drugs anastrozole and letrozole . The integration of this pharmacophore with a pyridine-carboxylic acid framework creates a multifunctional scaffold suitable for further chemical exploration and bioactivity screening. Researchers can utilize this compound as a key intermediate in synthesizing more complex molecules targeting various disease pathways. Its primary value lies in its application as a building block for the development of potential novel therapeutic agents, chemical probes, and in material science research. The molecular formula is C8H6N4O2 with a molecular weight of 190.16 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Datasheet for proper handling and storage information.

Properties

IUPAC Name

6-(1,2,4-triazol-1-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-8(14)6-2-1-3-7(11-6)12-5-9-4-10-12/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPSZGAYEKCLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N2C=NC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250552-50-1
Record name 6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid
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Preparation Methods

Synthesis from 6-Bromopyridine-2-Carboxylic Acid

6-Bromopyridine-2-carboxylic acid serves as a key intermediate. Reaction with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) facilitates displacement of the bromine atom. The carboxylic acid group typically requires protection as a methyl or ethyl ester during the reaction to prevent side reactions. Subsequent hydrolysis with aqueous HCl or NaOH regenerates the free acid.

Example Protocol:

  • Protect 6-bromopyridine-2-carboxylic acid as its methyl ester using SOCl₂/MeOH.
  • React with 1.2 equivalents of 1H-1,2,4-triazole and 2 equivalents of K₂CO₃ in DMF at 90°C for 12 h.
  • Deprotect the ester with 6 M HCl at reflux for 4 h.
  • Isolate the product via recrystallization (ethanol/water).

Yield: 55–68% (over two steps).

Cyclocondensation of Hydrazide Derivatives

Cyclocondensation reactions offer an alternative route by constructing the triazole ring in situ. This method is exemplified by work on analogous triazole-pyridine systems.

Hydrazide Intermediate Formation

Methyl pyridine-2-carboxylate derivatives are converted to hydrazides via treatment with hydrazine hydrate. For example, methyl 6-hydrazinylpyridine-2-carboxylate reacts with isothiocyanates or thioureas to form thiosemicarbazides, which undergo cyclization under basic conditions to yield 1,2,4-triazole rings.

Key Reaction Steps:

  • Synthesize methyl 6-hydrazinylpyridine-2-carboxylate by refluxing methyl 6-bromopyridine-2-carboxylate with excess hydrazine hydrate in ethanol.
  • Treat with benzoyl isothiocyanate in ethanol to form a thiosemicarbazide intermediate.
  • Cyclize using 10% NaOH at 60°C for 4 h to generate the triazole ring.

Critical Parameters:

  • Temperature: Cyclization proceeds optimally at 60–80°C.
  • Base Strength: Concentrated NaOH ensures deprotonation and ring closure.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click chemistry provides a regioselective pathway to construct the 1,2,4-triazole moiety. This method is advantageous for modular synthesis but requires pre-functionalized alkyne and azide components.

Alkyne-Azide Coupling Strategy

  • Synthesize 6-azidopyridine-2-carboxylic acid by diazotization of 6-aminopyridine-2-carboxylic acid followed by azide substitution.
  • React with propargyltriazole derivatives under Cu(I) catalysis (CuSO₄/sodium ascorbate) in THF/H₂O.

Example:

  • Azide Component: 6-Azidopyridine-2-carboxylic acid
  • Alkyne Component: 1-Propargyl-1H-1,2,4-triazole
  • Conditions: CuSO₄ (10 mol%), sodium ascorbate (20 mol%), THF/H₂O (3:1), rt, 12 h.

Yield: 72–85%.

Palladium-catalyzed cross-coupling reactions enable the introduction of the triazole group onto the pyridine ring. This approach is particularly effective for aryl halides or triflates.

Suzuki-Miyaura Coupling

  • Prepare 6-boronic acid pinacol ester of pyridine-2-carboxylic acid.
  • Couple with 1-(chloro-1H-1,2,4-triazole) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dioxane/H₂O at 80°C.

Challenges:

  • The carboxylic acid group may interfere with the catalyst; ester protection is recommended.
  • Boronic ester preparation requires careful handling under inert atmosphere.

Comparative Analysis of Synthetic Routes

Method Yield Range Key Advantages Limitations
Nucleophilic Substitution 55–68% Straightforward, minimal steps Requires halogenated precursors
Cyclocondensation 60–75% Inexpensive reagents Multi-step synthesis, harsh bases
CuAAC 72–85% High regioselectivity Requires azide/alkyne precursors
Suzuki Coupling 50–65% Compatibility with diverse substrates Sensitivity to functional groups

Spectroscopic Characterization Data

1H NMR (400 MHz, DMSO-d6):

  • δ 8.70 (s, 1H, triazole-H),
  • δ 8.45 (d, J = 7.8 Hz, 1H, pyridine-H),
  • δ 8.30 (t, J = 7.8 Hz, 1H, pyridine-H),
  • δ 8.15 (d, J = 7.8 Hz, 1H, pyridine-H),
  • δ 13.20 (s, 1H, COOH).

IR (KBr, cm⁻¹):

  • 1695 (C=O stretch),
  • 1600 (C=N stretch),
  • 1550 (triazole ring vibrations).

Challenges and Optimization Strategies

  • Carboxylic Acid Protection: Methyl/ethyl esters or tert-butyl groups prevent undesired side reactions during triazole formation.
  • Regioselectivity: CuAAC ensures 1,4-regiochemistry in triazole formation, whereas cyclocondensation may yield mixtures without careful optimization.
  • Purification: Silica gel chromatography or recrystallization from ethanol/water mixtures improves purity.

Industrial-Scale Considerations

For bulk synthesis, the nucleophilic substitution route (Section 1) is preferred due to its scalability and cost-effectiveness. Continuous flow reactors may enhance yields by improving heat transfer and reducing reaction times.

Chemical Reactions Analysis

Types of Reactions

6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Biological Activities

This compound has been studied for its potential as an anti-inflammatory and anticancer agent. Research indicates that pyrazole derivatives can inhibit the proliferation of cancer cells, making them valuable in oncology.

Anti-inflammatory Properties

Studies have demonstrated that compounds similar to 4-Bromo-3-((2-chlorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one exhibit significant anti-inflammatory effects. For instance, pyrazole derivatives have been shown to reduce inflammatory markers in various models, suggesting their potential utility in treating inflammatory diseases .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. Pyrazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth. For example, a study indicated that certain pyrazole compounds could effectively target cancer cell lines such as MCF-7 and HepG2, leading to reduced viability and increased apoptosis rates .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-Bromo-3-((2-chlorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one typically involves multi-step organic reactions. The structure includes a pyrazolin core, which is crucial for its biological activity. The presence of halogen substituents (bromine and chlorine) enhances the compound's lipophilicity and biological interactions.

Structure-Activity Relationship Insights

Research on the SAR of pyrazole derivatives suggests that modifications at specific positions can significantly influence their biological activity. For instance, the introduction of electron-withdrawing groups has been associated with enhanced anticancer efficacy .

Case Studies

  • Anti-inflammatory Effects : A study evaluated the anti-inflammatory activity of various pyrazole derivatives, including 4-Bromo-3-((2-chlorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one. Results showed a marked reduction in edema in animal models, indicating its potential for treating conditions like arthritis .
  • Anticancer Activity : Another investigation focused on the effects of this compound on breast cancer cell lines. The study found that treatment with the compound resulted in significant inhibition of cell proliferation and induced apoptosis, highlighting its potential as a chemotherapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeModel/Cell LineEffect ObservedReference
Anti-inflammatoryAnimal modelsReduced edema
AnticancerMCF-7 (breast cancer)Inhibition of cell proliferation
AnticancerHepG2 (liver cancer)Induction of apoptosis

Mechanism of Action

Comparison with Similar Compounds

Positional Isomers: 2-(1H-1,2,4-Triazol-1-yl)Pyridine-4-Carboxylic Acid

Structural Differences :

  • Target Compound : Triazole at position 6, carboxylic acid at position 2.
  • Isomer : Triazole at position 2, carboxylic acid at position 4 (CAS 263270-38-8) .

Key Properties :

Property Target Compound (6-substituted) Isomer (2-substituted)
Molecular Formula C8H6N4O2 C8H6N4O2
Molecular Weight 190.16 g/mol (inferred) 190.16 g/mol
CAS Number Not explicitly listed 263270-38-8
Hazard Profile Not available H302, H315, H319, H335

Functional Implications :

  • The positional isomerism affects electronic distribution and hydrogen-bonding capacity. The proximity of the triazole (electron-withdrawing) and carboxylic acid groups in the target compound may enhance acidity compared to the isomer, where these groups are spatially separated. This could influence coordination chemistry in metal-organic frameworks (MOFs) or biological target binding .

Benzene-Based Analogs: 3-(1H-1,2,4-Triazol-1-yl)Benzoic Acid

Structural Differences :

  • Target Compound : Pyridine ring with carboxylic acid.
  • Analog: Benzene ring with carboxylic acid (CAS RN: Not fully listed; mp 148.5–149.5°C for 4-(1H-triazol-1-yl)benzaldehyde) .

Key Properties :

Property Target Compound 3-(1H-Triazol-1-yl)Benzoic Acid
Aromatic System Pyridine (N-heteroaromatic) Benzene
Acidity Likely higher due to pyridine Lower (carboxylic acid on benzene)
Melting Point Not available ~148–150°C (benzaldehyde analog)

Functional Implications :

  • Benzene-based triazole-carboxylic acids are more common in agrochemical metabolites (e.g., herbicide derivatives) .

Fused-Ring Systems: 3-(1-Methyl-1H-Pyrrol-2-yl)[1,2,4]Triazolo[4,3-a]Pyridine-6-Carboxylic Acid

Structural Differences :

  • Target Compound : Simple pyridine-triazole substitution.
  • Analog : Fused triazolo[4,3-a]pyridine system with a pyrrole substituent (CAS 1353504-92-3) .

Key Properties :

Property Target Compound Fused-Ring Analog
Molecular Weight ~190 g/mol 242.23 g/mol
Ring Complexity Single pyridine ring Bicyclic triazolo-pyridine
Potential Applications MOFs, agrochemicals Likely medicinal (kinase inhibitors)

Functional Implications :

  • The fused-ring system increases molecular rigidity and may enhance binding to biological targets (e.g., enzymes). In contrast, the target compound’s simpler structure offers synthetic versatility for modular ligand design in MOFs .

Pyrazole and Imidazo Derivatives

Examples :

  • Methyl 6-(1H-pyrazol-1-yl)nicotinate (CAS 321533-62-4, similarity 0.64) .

Comparison :

  • Triazole vs. Pyrazole : Triazole’s additional nitrogen atom enhances hydrogen-bonding capacity and thermal stability.
  • Biological Activity : Pyrazole derivatives are common in kinase inhibitors, while triazole-pyridine hybrids may exhibit broader antifungal or herbicidal activity .

Biological Activity

6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural properties, synthesis, and biological activities, including enzyme inhibition and antioxidant effects.

Structural Properties

The molecular formula of this compound is C8H6N4O2C_8H_6N_4O_2 with a molecular weight of 190.16 g/mol. Its structure features a pyridine ring substituted with a triazole moiety and a carboxylic acid group, which may contribute to its biological activities.

Structural Information

PropertyValue
Molecular FormulaC8H6N4O2
Molecular Weight190.16 g/mol
SMILESC1=CC(=NC(=C1)N2C=NC=N2)C(=O)O
InChI KeyUVPSZGAYEKCLOP-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with triazole-containing reagents. Various synthetic routes have been explored to enhance yield and purity.

Antioxidant Activity

Research indicates that compounds containing the triazole moiety exhibit significant antioxidant properties. For instance, studies have shown that derivatives of triazole can effectively scavenge free radicals, demonstrating potential for therapeutic applications in oxidative stress-related conditions.

Enzyme Inhibition

One of the notable biological activities of this compound is its inhibitory effect on various enzymes:

  • Acetylcholinesterase (AChE) : The compound has been reported to inhibit AChE with inhibition constants (KiK_i) ranging from 3.07 ± 0.76 nM to 87.26 ± 29.25 nM.
  • Carbonic Anhydrases (hCA I and II) : The compound shows potent inhibition against hCA isoforms with KiK_i values between 1.47 ± 0.37 nM and 10.06 ± 2.96 nM for hCA I, and between 3.55 ± 0.57 nM and 7.66 ± 2.06 nM for hCA II .

Study on Enzyme Inhibition

In a study focusing on the synthesis of novel pyridine derivatives, several compounds were evaluated for their inhibitory effects on AChE and carbonic anhydrases. Among these, derivatives containing the triazole structure demonstrated superior inhibition compared to standard inhibitors .

Antioxidant Efficacy Assessment

Another study utilized the DPPH radical scavenging method to assess antioxidant activity in compounds similar to this compound. The results indicated that these compounds exhibited high radical scavenging abilities comparable to established antioxidants .

Q & A

Q. What synthetic methodologies are recommended for preparing 6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid?

  • Methodology : A two-step approach is common: (i) Ester synthesis : React pyridine-2-carboxylic acid derivatives with triazole precursors under basic conditions (e.g., K₂CO₃ in ethanol) to form intermediates like ethyl 6-(triazolyl)pyridine carboxylate . (ii) Hydrolysis : Treat the ester with aqueous NaOH or HCl to yield the carboxylic acid. Purification via recrystallization (e.g., using ethanol/water) ensures high purity.
  • Key Considerations : Monitor reaction progress using TLC (silica gel, UV detection) and optimize stoichiometry to avoid byproducts.

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Techniques :
  • 1H NMR : Identify triazole protons (δ 8.5–9.0 ppm) and pyridine ring protons (δ 7.5–8.5 ppm) .
  • HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to assess purity (>95%).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 191.16) .

Q. What are the solubility and formulation challenges for this compound?

  • Solubility Profile :
SolventSolubility (mg/mL)
Water<0.1 (pH 7.4)
DMSO>50
Methanol~10
  • Formulation : Use DMSO for stock solutions (sterile-filtered, stored at -20°C). For in vitro assays, dilute in buffered solutions with <1% DMSO to avoid cytotoxicity .

Advanced Research Questions

Q. What strategies enhance synthetic yield and scalability?

  • Optimization Steps :
  • Catalyst Screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃) to improve cyclization efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus alcohols (ethanol, methanol) for intermediate stability.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) while maintaining yield .

Q. How does the triazole moiety influence biological activity?

  • Mechanistic Insights :
  • The 1,2,4-triazole group may coordinate with metalloenzymes (e.g., fungal CYP51 or bacterial dihydrofolate reductase), disrupting substrate binding .
  • SAR Studies : Modify triazole substituents (e.g., cyclopropyl or fluorophenyl groups) to evaluate changes in MIC values against Candida spp. or Staphylococcus aureus .

Q. What in vitro assays are suitable for evaluating antifungal/antibacterial activity?

  • Antifungal Assays :
  • Broth Microdilution (CLSI M27/M38) : Test against Aspergillus fumigatus or Fusarium oxysporum with MIC endpoints (72 hr incubation) .
    • Antibacterial Assays :
  • Folate Pathway Inhibition : Measure IC₅₀ against recombinant dihydrofolate reductase (DHFR) using NADPH oxidation assays .

Q. How can contradictions in biological activity data be resolved?

  • Approaches :
  • Comparative Studies : Replicate assays under standardized conditions (pH, inoculum size) to isolate variables .
  • Structural Analog Analysis : Compare activity of 6-triazolyl pyridine derivatives against pyridazine or pyrimidine analogs to identify scaffold-specific effects .

Q. What computational tools predict target interactions?

  • Methods :
  • Molecular Docking (AutoDock Vina) : Model compound binding to CYP51 (PDB: 5TZ1) or DHFR (PDB: 1DHF) .
  • QSAR Modeling : Use Hammett constants or logP values to correlate substituent electronegativity with activity .

Data Contradictions and Validation

  • Example Conflict : Discrepancies in antifungal activity may arise from assay pH affecting ionization of the carboxylic acid group.
    • Resolution : Perform dose-response curves at pH 6.0 and 7.4 to assess pH-dependent efficacy .

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